molecular formula C7H3BrF4 B1591405 4-Bromo-2,3,5,6-tetrafluorotoluene CAS No. 33564-68-0

4-Bromo-2,3,5,6-tetrafluorotoluene

Cat. No. B1591405
CAS RN: 33564-68-0
M. Wt: 243 g/mol
InChI Key: CXHWIERFOQRRTJ-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorotoluene is a chemical compound with the molecular formula C7H3BrF4. It is commonly used in scientific research as a reagent and intermediate in the synthesis of various organic compounds.

Scientific Research Applications

Regioselective Bromination and Synthesis

  • Regioselective monobromination of activated aromatic compounds, including the use of 4-Bromo-2,3,5,6-tetrafluorotoluene, can achieve selective bromination for synthesizing pharmaceuticals, flame retardants, and other chemicals. This method emphasizes the importance of controlled bromination in producing compounds with specific properties and uses in various industries (Ganguly, De, & Dutta, 2005).

Heterocyclic Compound Reactions

  • The study of reactions of 2-bromo-3,4,5,6-tetrafluorophenyllithium, a related compound, showcases the stability and reaction pathways that can inform the use of 4-Bromo-2,3,5,6-tetrafluorotoluene in creating new compounds with potential applications in materials science and pharmaceuticals (Tamborski & Soloski, 1967).

Catalysis and Organic Synthesis

  • 4-Bromo-2,3,5,6-tetrafluorotoluene's derivatives serve as precursors in catalytic cycles and organic synthesis, facilitating the construction of complex molecules. This function is critical in developing new drugs, agrochemicals, and materials with advanced properties (Grigg, Stevenson, & Worakun, 1988).

Photodissociation Studies

  • Investigations into the photodissociation dynamics of related fluorinated compounds provide insights into the behavior of 4-Bromo-2,3,5,6-tetrafluorotoluene under specific conditions, which is valuable for understanding its reactivity and potential applications in photophysics and photochemistry (Srinivas, Sajeev, & Upadhyaya, 2017).

Material Science and Engineering

  • Utilization in semiconducting polymer blends, where derivatives of 4-Bromo-2,3,5,6-tetrafluorotoluene act as processing additives, demonstrates the chemical's role in optimizing electronic devices' performance by improving materials' morphological characteristics (Liu, Huettner, Rong, Sommer, & Friend, 2012).

properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHWIERFOQRRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590722
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetrafluorotoluene

CAS RN

33564-68-0
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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